N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide
Overview
Description
N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group and a hydroxyiminoacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 3,4-dichloroaniline with glyoxylic acid oxime. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit photosynthesis in plants by blocking electron transport in photosystem II . In biological systems, it may interact with cellular proteins and disrupt normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Propanil (N-(3,4-dichlorophenyl)propanamide): A widely used herbicide with similar structural features.
3,4-Dichloroaniline: A degradation product of various herbicides, including propanil.
Methyl-N-(3,4-dichlorophenyl)carbamate: Another herbicide with similar chemical properties.
Uniqueness
N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide is unique due to its hydroxyiminoacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its diverse applications in different fields highlight its versatility and importance in scientific research and industrial applications.
Properties
Molecular Formula |
C8H6Cl2N2O2 |
---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-6-2-1-5(3-7(6)10)12-8(13)4-11-14/h1-4,14H,(H,12,13) |
InChI Key |
DHNYOOWCULCVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=NO)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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